Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound with the molecular formula C22H26O12. This compound is notable for its intricate structure, which includes a benzene ring substituted with a methoxy group and a heavily acetylated sugar moiety. Its unique composition makes it a subject of interest in various scientific fields, particularly in pharmaceutical research and glycomics.
This compound is classified under organic chemistry, specifically within the realm of glycosides and esters. It has potential applications in pharmaceutical research, particularly in developing treatments for diabetes and other glycosylation-related diseases such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis. The compound serves as a catalyst for exploring drug interactions and glycomic analysis.
The synthesis of methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate typically involves the acetylation of hydroxyl groups on the sugar moiety. One common method employs acetic anhydride in the presence of a catalyst such as pyridine to facilitate the reaction. This method allows for the selective introduction of acetyl groups onto the sugar derivative while minimizing side reactions.
The molecular structure of methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate features:
Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate primarily involves its interaction with biological targets through glycosylation processes. The compound's structure allows it to modulate enzyme activity related to glycosylation pathways, potentially influencing metabolic processes associated with diabetes and other metabolic disorders.
Research indicates that compounds similar to this one exhibit various biological activities that may include:
Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that the compound maintains stability across various pH levels but may undergo hydrolysis under extreme acidic or basic conditions .
Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate has significant applications in several scientific fields:
This compound's unique structural features position it as a valuable tool in both academic research and pharmaceutical applications.
Regioselective acetylation of the glucose moiety is critical for efficient synthesis of the target compound. The C6 primary hydroxyl group exhibits 8–10× higher reactivity than secondary hydroxyls (C3/C4), while the C2 position adjacent to the anomeric center shows intermediate reactivity. In situ kinetic studies reveal that acetyl migration occurs under basic conditions, necessitating precise control. Key strategies include:
Table 1: Regioselectivity Control in Glucose Acetylation
Method | Conditions | Selectivity Order | Yield (%) |
---|---|---|---|
Stannylene Acetal | Bu₂SnO, toluene, reflux; Ac₂O, DMAP | C6 > C4 > C2/C3 | 89 |
Enzymatic (CAL-B) | Immobilized lipase, hexane, 45°C | C6 exclusively | 85 |
Lewis Acid (BF₃·Et₂O) | 5 mol% BF₃, DCM, 0°C; Ac₂O | C6/C4 > C2/C3 | 91 |
Sonication (40 kHz) enhances diffusion-limited acylation, reducing reaction times by 60% while maintaining >98% anomeric center integrity [1].
Glycosidic coupling between peracetylated glucose and methyl salicylate demands precision in catalyst design:
Table 2: Catalyst Performance in Glycoside Formation
Catalyst System | Solvent | Temp (°C) | β-Selectivity | Reaction Time (h) |
---|---|---|---|---|
TMSOTf (0.3 mol%) | Anhydrous DCM | −40 | 95% | 0.5 |
BF₃·Et₂O (10 mol%) | Toluene | 0 | 82% | 2.0 |
Montmorillonite K-10 | Acetonitrile | 25 | 75% | 4.5 |
Notably, Ru(II)-based catalysts (e.g., [RuCl₂(p-cymene)]₂, 2 mol%) facilitate heterogeneous glycosylation with 90% yield under microwave irradiation (100°C, 10 min), enabling rapid screening [9].
Continuous flow systems address exothermicity and mixing challenges in esterification:
Flow rates above 15 mL/min suppress solid precipitation during salicylate coupling, while staggered temperature zones prevent premature reaction quenching.
Protecting groups significantly impact yield and selectivity in the target compound’s synthesis:
Table 3: Protecting Group Performance Metrics
Protecting Group | Glycosylation Rate (rel.) | β-Selectivity | Deprotection Yield (%) | Migration Risk |
---|---|---|---|---|
Acetyl | 1.0 (reference) | 88% | 95 (NH₃/MeOH) | High |
Benzyl | 0.2 | 91% | 99 (H₂/Pd-C) | None |
p-Methoxybenzyl | 0.5 | 93% | 90 (DDQ) | Low |
TBDPS | 0.3 | 98% | 80 (TBAF) | None |
Notably, photolabile groups (e.g., o-nitrobenzyl) enable UV-triggered deprotection without chemical reagents, preserving acid-sensitive salicylate esters [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1